2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 7-position.
Preparation Methods
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a substituted pyridine derivative, which undergoes a series of transformations including halogenation, nucleophilic substitution, and cyclization to form the desired pyrido[2,3-d]pyrimidine core . Industrial production methods often optimize these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and high-throughput screening .
Chemical Reactions Analysis
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique trifluoromethyl substitution, which can enhance its biological activity and metabolic stability. Similar compounds include:
- 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-(4-methylpiperazin-1-yl)methyl)phenyl-1H-pyrazole-3-carboxamide
These compounds share structural similarities but differ in their specific substitutions and biological activities.
Properties
Molecular Formula |
C9H6F3N3O |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c1-4-13-7-5(8(16)14-4)2-3-6(15-7)9(10,11)12/h2-3H,1H3,(H,13,14,15,16) |
InChI Key |
STTRIAMNCYYKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=N2)C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
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